4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid
Overview
Description
“4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid” is a chemical compound with the molecular formula C14H8Cl2F3NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C14H8Cl2F3NO4S . This indicates that the molecule contains 14 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .Scientific Research Applications
Benzoic Acid in Gut Function Regulation
Benzoic acid, commonly used as a preservative, has been found to affect gut functions such as digestion, absorption, and the barrier. Particularly in piglets and porcine intestinal epithelial cells, appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health. This insight highlights the intricate role of benzoic acid in biological systems and its potential beyond a mere preservative (Mao et al., 2019).
Synthesis and Application of Salicylic Acid Derivative
Salicylic acid derivatives like 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) have been studied for their potential as alternatives to acetylsalicylic acid (ASA) due to their preferable COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activities. This review discusses the discovery, potential activities, benefits, and possible molecular mechanisms of 3-CH2Cl, positioning it as a promising candidate for new drug development (Tjahjono et al., 2022).
Physiologically-based Pharmacokinetic Analysis of Benzoic Acid
A review of pharmacokinetic data for benzoic acid across different animal models led to the development of multiple species-specific physiologically-based pharmacokinetic (PBPK) models. These models help understand metabolic and dosimetric variations among species, providing implications for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of the interspecies uncertainty factor related to acceptable daily intake (Hoffman & Hanneman, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways .
Pharmacokinetics
Factors such as its molecular weight (41418) and structure suggest that it may have good bioavailability .
Result of Action
It’s likely that its interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
Properties
IUPAC Name |
4-chloro-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO4S/c15-7-1-3-9(13(21)22)12(5-7)20-25(23,24)8-2-4-11(16)10(6-8)14(17,18)19/h1-6,20H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKJBPWTGQVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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